3-(3-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one
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Overview
Description
3-(3-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one is an organic compound that features a brominated thiophene ring and a trifluoromethyl ketone group. This compound is of interest due to its unique chemical structure, which combines the electron-withdrawing effects of the trifluoromethyl group with the reactivity of the bromothiophene moiety. It is used in various fields of scientific research, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromothiophene with 1,1,1-trifluoroacetone under acidic conditions to yield the desired product . The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the formation of the ketone.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one may involve large-scale bromination of thiophene followed by ketone formation using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or alkyl groups, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or Grignard reagents can be used under anhydrous conditions.
Suzuki Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products
Substitution: Substituted thiophenes with various functional groups.
Coupling: Biaryl compounds with extended conjugation.
Reduction: Alcohol derivatives of the original ketone.
Scientific Research Applications
3-(3-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(3-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one involves its interaction with various molecular targets. The trifluoromethyl ketone group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bromothiophene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler analog without the trifluoromethyl ketone group.
(3-Bromothiophen-2-yl)boronic acid: Used in similar coupling reactions but lacks the ketone functionality.
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Another brominated thiophene derivative used in organic synthesis.
Uniqueness
3-(3-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one is unique due to the presence of both a brominated thiophene ring and a trifluoromethyl ketone group. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and organic synthesis.
Properties
Molecular Formula |
C7H4BrF3OS |
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Molecular Weight |
273.07 g/mol |
IUPAC Name |
3-(3-bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C7H4BrF3OS/c8-4-1-2-13-5(4)3-6(12)7(9,10)11/h1-2H,3H2 |
InChI Key |
VBSYEZVKOKLCBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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